Pareitropone

Description

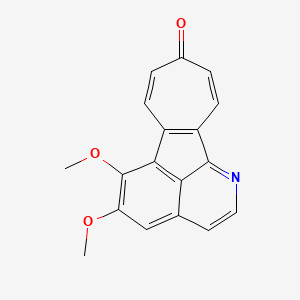

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C18H13NO3 |

|---|---|

Poids moléculaire |

291.3 g/mol |

Nom IUPAC |

15,16-dimethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(17),2(8),3,6,9,11,13,15-octaen-5-one |

InChI |

InChI=1S/C18H13NO3/c1-21-14-9-10-7-8-19-17-13-6-4-11(20)3-5-12(13)16(15(10)17)18(14)22-2/h3-9H,1-2H3 |

Clé InChI |

KWTAOJVETXMPDJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C2=C3C(=C1)C=CN=C3C4=C2C=CC(=O)C=C4)OC |

Synonymes |

pareitropone |

Origine du produit |

United States |

Discovery, Isolation, and Primary Structural Assignment of Pareitropone

Botanical Source and Ethnobotanical Relevance of Cissampelos pareira

Cissampelos pareira L. is a well-known medicinal climbing plant belonging to the Menispermaceae family. It exhibits a pantropical distribution across Asia, the Americas, and Africa researchgate.netresearchgate.net. This plant has a long history of use in traditional medicine systems, including Ayurveda and traditional African and Amerindian practices researchgate.netijraset.comresearchgate.net. Various parts of C. pareira, particularly the roots, have been employed traditionally for a wide range of ailments. These traditional uses include treatments for conditions such as fever, diarrhea, snakebite, malaria, inflammation, and urinary problems researchgate.netijraset.comresearchgate.netnih.gov. The plant is recognized in Indian traditional medicine as "Ambastha" or "Laghu Patha" ijraset.com. The ethnobotanical significance of C. pareira has prompted scientific investigation into its chemical constituents and their potential biological activities researchgate.netijraset.com.

Methodologies for the Isolation and Purification of Pareitropone

The isolation of natural products like this compound from complex plant matrices requires systematic extraction and purification techniques. General methodologies for isolating constituents from plants like C. pareira involve initial extraction using various organic solvents, such as hexane, dichloromethane, ethyl acetate, methanol, and water core.ac.uk. Following extraction, chromatographic techniques are employed to separate and purify individual compounds. These techniques can include Thin Layer Chromatography (TLC), Column Chromatography (CC), Vacuum Liquid Chromatography (VLC), and Minimum Effort Liquid Chromatography (MELC) core.ac.uk. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (LC-MS) are also utilized for chemical fingerprinting and isolation of alkaloids from C. pareira researchgate.netnih.gov. The isolation of this compound specifically from the roots of Cissampelos pareira was reported in 1995 uodiyala.edu.iq.

Advanced Spectroscopic Approaches for the Elucidation of this compound's Core Structure

The determination of the chemical structure of a novel natural product like this compound relies heavily on advanced spectroscopic methods. Spectroscopic techniques such as Infrared Spectroscopy (IR), Ultraviolet/Visible Spectroscopy (UV-Vis), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for this purpose researchgate.netcore.ac.uk. NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (such as COSY, HSQC, and HMBC) experiments, is particularly powerful in elucidating the connectivity of atoms within a molecule and confirming structural assignments core.ac.ukrsc.orgnd.eduamazon.comnih.gov. The structure of isolated compounds is unambiguously established by these spectroscopic methods core.ac.uk. For this compound, these advanced spectroscopic approaches were instrumental in defining its unique condensed tropone-isoquinoline skeleton core.ac.uknih.gov.

Stereochemical Analysis of this compound and Related Naturally Occurring Tropoloisoquinolines

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of natural product characterization as it can significantly influence biological activity. This compound belongs to the family of tropoloisoquinoline alkaloids uodiyala.edu.iq. Other naturally occurring tropoloisoquinolines, such as imerubrine (B1231831) and grandirubrine, have been isolated from plants like Abuta imene and Abuta rufescens uodiyala.edu.iq. The stereochemical analysis of complex alkaloids often involves a combination of spectroscopic methods, including detailed NMR analysis (such as NOESY experiments), and in some cases, X-ray crystallography when suitable crystals can be obtained uodiyala.edu.iqresearchgate.net. While the primary structural assignment establishes the core connectivity, stereochemical analysis provides the complete three-dimensional structure. Research into the total synthesis of this compound and related compounds has also contributed to confirming their structures and stereochemistry nih.govresearchgate.netacs.orgacs.org.

Advanced Synthetic Methodologies for Pareitropone and Its Analogues

Total Synthesis Strategies for Pareitropone

Total synthesis efforts for this compound aim to assemble the intricate molecular architecture from simpler precursors. The strategies developed highlight the power of modern organic chemistry in tackling complex natural products.

Retrosynthetic Analyses of Key Disconnections

Retrosynthetic analysis is a crucial technique in planning organic syntheses, involving the stepwise deconstruction of the target molecule into readily available starting materials. wikipedia.org For this compound, key disconnections have focused on the formation of the seven-membered tropone (B1200060) ring and its fusion to the isoquinoline (B145761) system.

One retrosynthetic strategy involves envisioning the tropone ring arising from a ring expansion process. thieme-connect.com Another approach considers the formation of the fused system through intramolecular cyclization reactions. researchgate.netnih.gov The choice of disconnection significantly influences the subsequent forward synthesis plan and the key reactions required.

Alkynyliodonium Salt Chemistry in this compound Synthesis

One of the early total syntheses of this compound by Feldman and Cutarelli featured the application of alkynyliodonium salt chemistry as a key strategy. researchgate.netnih.govnih.govacs.orgacs.orgacs.orgmolaid.com This approach leveraged the unique reactivity of intermediates generated from these hypervalent iodine compounds to construct the seven-membered ring. arkat-usa.org

Generation and Reactivity of Alkylidenecarbene Intermediates

Alkynyliodonium salts can undergo intramolecular nucleophilic addition, particularly with suitable nitrogen nucleophiles like tosylamide anions, to generate highly reactive alkylidenecarbene intermediates. thieme-connect.comresearchgate.netnih.govacs.orgacs.orgbham.ac.uk This transformation involves the displacement of the iodonium (B1229267) moiety and the formation of a species with a divalent carbon atom adjacent to an alkylidene group. thieme-connect.comresearchgate.netacs.orgbham.ac.uk These carbenes are electrophilic and short-lived, undergoing rapid subsequent reactions. thieme-connect.comresearchgate.netacs.orgbham.ac.uk

Intramolecular Carbene Insertion and Rearrangement Pathways

In the context of this compound synthesis using alkynyliodonium salts, the generated alkylidenecarbene intermediate undergoes intramolecular cycloaddition to a peri-positioned aromatic ring. thieme-connect.comresearchgate.netnih.govacs.orgacs.orgacs.orgmolaid.com This addition results in the formation of a highly strained norcaradiene substructure. thieme-connect.comresearchgate.netnih.govacs.orgacs.orgmolaid.com The strained norcaradiene intermediate then undergoes a rapid reorganization, effectively a [6C+1C]/fragmentation process, to furnish the cycloheptatrienylidene product, which features the intact this compound skeleton. thieme-connect.comacs.orgacs.orgacs.orgmolaid.com This sequence of carbene generation, cycloaddition, and rearrangement is a powerful method for constructing the seven-membered ring characteristic of tropone systems. thieme-connect.com

Oxidative Cyclization of Phenolic Nitronates for Tropone Annulation

A more concise synthetic route to this compound involves the oxidative cyclization of phenolic nitronates. researchgate.netnih.govacs.orgnih.govfigshare.comacs.org This strategy, based on methodology developed by Kende, provides a convenient method for constructing the fused tropone ring system. nih.govacs.org

Mechanistic Insights into Radical Anion Coupling Processes

The oxidative cyclization of phenolic nitronates is proposed to proceed via a radical anion coupling process. researchgate.netnih.govacs.orgfigshare.comchim.it Treatment of a readily available phenolic nitronate precursor with an oxidizing agent, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆), leads to the formation of a distonic radical anion. chim.it This intermediate undergoes intramolecular carbon-carbon bond formation through coupling of the radical and anionic centers. chim.it The resulting spirocyclic conjugated radical anion then undergoes electron transfer to yield a spirocyclic nitrodienone product. acs.orgchim.it This intermediate subsequently rearranges, often through a norcaradiene-like intermediate, to form the annulated tropone ring system found in this compound. nih.govacs.orgacs.org The use of additives like TMSOTf can promote the formation of the strained norcaradiene intermediate, leading to efficient annulation. acs.org This radical anion coupling approach highlights the synthetic utility of intramolecular oxidative reactions of phenolic nitronates for the construction of fused tropone rings. researchgate.netnih.govacs.org

Optimization of Oxidative Cyclization Conditions

Oxidative cyclization has been identified as a key step in the synthesis of the fused tropone ring in this compound. A notable approach involves the oxidative cyclization of phenolic nitronates. nih.govnih.gov This method, initially developed by Kende, facilitates the convenient construction of the fused tropone ring. nih.govnih.govacs.orgnih.gov The process typically involves treating a phenolic nitroalkane with an oxidant like K₃Fe(CN)₆ in a basic solution, leading to a spirocyclic dienone intermediate which then undergoes rearrangement to form the tropone ring. nih.gov

Optimization efforts in this area have focused on improving yields and facilitating the formation of key intermediates. For instance, the use of TMSOTf as an additive has been shown to promote the facile formation of a strained norcaradiene intermediate, providing access to condensed multicyclic tropones in high yields. acs.orgnih.govacs.org

Alternative Approaches to the Tropoloisoquinoline Skeleton

Beyond oxidative cyclization, alternative strategies have been developed for constructing the tropoloisoquinoline skeleton. One such approach features the application of alkynyliodonium salt chemistry. researchgate.netacs.org This method involves the addition of a reactive alkylidenecarbene intermediate, generated from an alkynyliodonium salt, to a proximal aromatic ring. researchgate.net This addition yields a highly strained norcaradiene substructure that rapidly reorganizes to furnish the this compound skeleton. researchgate.net

Another strategy involves acid- or thermally-promoted ring expansion of σ-homo-o-benzoquinone or σ-homo-o-benzoquinone monoacetal intermediates to generate the troponoid ring. researchgate.net

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

Different synthetic routes to this compound and its analogues exhibit varying levels of efficiency, yields, and scalability. The concise 9-step synthesis starting from 2-bromoisovanillin, featuring oxidative cyclization of a phenolic nitronate, has been highlighted for its efficiency and scalability. nih.govnih.govfigshare.com This approach provides an efficient and scalable route under mild conditions. nih.gov

Key Synthetic Transformations and Methodological Advances

The synthesis of this compound relies on key transformations to assemble the complex molecular architecture.

Construction of the Fused Tropone Ring System

The construction of the fused tropone ring system is a central challenge in this compound synthesis. Various methodologies have been developed to address this, including cycloaddition reactions and ring expansion methodologies.

Cycloaddition reactions are powerful tools for constructing seven-membered rings, including the tropone core. nih.govresearchgate.netsci-hub.se

[4+3] Cycloaddition: While the extension of a [4+3] oxyallyl cycloaddition approach was considered for this compound synthesis, it would require a furan (B31954) with a specific substitution pattern for regioselective tropone installation. nih.gov [4+3] cycloaddition reactions have been employed in the synthesis of other natural products containing seven-membered rings. sci-hub.se

[5+2] Cycloaddition: Oxidopyrylium [5+2] cycloaddition has been shown to effectively generate seven-membered ring carbocycles and can be a strategy for tropolone (B20159) synthesis. researchgate.netresearchgate.netacs.orgacs.org Rhodium-catalyzed intermolecular [5+2] cycloaddition of 3-acyloxy-1,4-enynes and propargylic alcohols has also been developed, providing substituted cycloheptatrienes that can be converted to tropones through elimination. nih.gov

[2+2+2+1] Cycloaddition: A rhodium-catalyzed carbonylative [2+2+2+1] cycloaddition of triynes has been reported as a method to form fused tropones in a single step. nih.govfrontiersin.orgnih.gov This method involves the insertion of a carbonyl group into a rhodacyclopentadiene intermediate. frontiersin.orgnih.gov

Ring expansion methodologies offer an alternative route to the seven-membered tropone ring. Phenol-to-tropone rearrangements are particularly relevant in the synthesis of troponoid natural products. acs.orgresearchgate.net

An elegant approach involves the oxidative dearomatization of a phenol (B47542) to yield a dienone, followed by intramolecular 1,4-addition and retro-6π electrocyclization, leading to the tropone moiety. acs.org This method has been explored in the synthesis of Cephalotaxus troponoids. acs.orgresearchgate.net Regioselective phenol-to-tropone ring expansion strategies have been developed, involving the introduction of a CH₂X unit ortho to the phenol, followed by addition and elimination. acs.org Studies have investigated the regioselectivity and reaction pathways of these rearrangements. acs.org

Another example involves the Büchner–Curtius–Schlotterbeck (BCS) ring expansion strategy, which has been applied to convert benzenoid precursors to troponoid congeners, although regioselectivity can be a challenge with this method. acs.orgresearchgate.net Base-promoted intramolecular cyclopropanation followed by ring expansion and oxidation is another strategy employed in tropolone synthesis. nih.gov

Formation of the Isoquinoline Moiety

The construction of the isoquinoline core is a pivotal step in the synthesis of this compound and related tropoloisoquinoline alkaloids. Various strategies have been employed, with notable approaches including the classical Pomeranz-Fritsch cyclization and modern palladium-mediated coupling reactions.

Pomeranz-Fritsch Type Cyclizations

The Pomeranz-Fritsch reaction is a well-established method for synthesizing isoquinolines, involving the acid-catalyzed cyclization of an aromatic aldehyde or ketone with a 2,2-dialkoxyethylamine wikipedia.org. This method has been successfully applied in the synthesis of the isoquinoline moiety found in this compound nih.govresearchgate.netsnu.ac.krsnu.ac.kr.

In one reported synthesis of this compound, the isoquinoline ring was installed using the Pomeranz-Fritsch method nih.gov. This involved the reductive amination of a biaryl adduct with aminoacetaldehyde dimethylacetal, followed by tosylation to yield a ring-closure substrate nih.gov. Cyclization of this substrate using 2,4-dinitrobenzenesulfonic acid afforded the desired isoquinoline in good yield (68%), while the use of 6 M HCl resulted in the corresponding desilylated phenol nih.gov. Another variation of the Pomeranz-Fritsch cyclization has been reported to provide a short and efficient route to isoquinolines, involving the treatment of benzylic halides or mesylates with the sodium anion of N-tosyl aminoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization researchgate.net. This two-step process effectively delivers the isoquinoline core researchgate.net. In some synthetic routes, the isoquinoline has been prepared from commercially available benzyl (B1604629) alcohol derivatives followed by Pomeranz-Fritsch annulation snu.ac.krsnu.ac.kr. Increased yields (up to 95%) for the isoquinoline core have been reported using modified conditions compared to using 2,4-dinitrobenzenesulfonic acid (65%) snu.ac.kr.

Palladium-Mediated Coupling Reactions

Palladium-catalyzed coupling reactions, such as the Suzuki coupling, have proven valuable in the synthesis of precursors containing the necessary carbon framework for constructing the isoquinoline moiety of this compound nih.govsnu.ac.krsnu.ac.kr. These reactions allow for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds, offering mild conditions and good functional group tolerance.

A key step in one synthesis involved the palladium-catalyzed Suzuki coupling of 2-bromoveratraldehyde with a boronic acid derivative to yield a biaryl adduct in quantitative yield nih.gov. This biaryl compound served as a crucial intermediate for the subsequent Pomeranz-Fritsch cyclization to form the isoquinoline ring nih.gov. Similarly, palladium-catalyzed Suzuki coupling has been utilized to synthesize biaryl compounds from bromoisoquinoline and silyl-protected chlorophenol boronic acid derivatives snu.ac.krsnu.ac.kr. This approach allows for the modular assembly of the isoquinoline-containing fragment before the final cyclization steps to form the fused tropone ring snu.ac.krsnu.ac.kr. The instability of some boronic acid intermediates necessitates their immediate use in the coupling reaction after extraction without isolation snu.ac.kr.

Chemical Reactivity and Derivatization Studies of Pareitropone

Reactivity of the Tropone (B1200060) Ring System within Pareitropone

The tropone ring, a non-benzenoid aromatic system, exhibits reactivity influenced by its conjugated triene structure and polarized carbonyl group. fishersci.nofishersci.fi The carbonyl group's polarization results in a partial positive charge on the carbon and a partial negative charge on the oxygen, contributing to its electrophilic character. fishersci.no

Nucleophilic and Electrophilic Transformations

Tropones, in general, can undergo reactions characteristic of both electrophiles and nucleophiles, although their behavior can differ from typical benzenoid aromatic compounds. While tropone can react in electrophilic substitution, the mechanism often involves 1,2-addition rather than direct electrophilic aromatic substitution. fishersci.nofishersci.fi Conversely, tropone derivatives are known to undergo nucleophilic substitution reactions, displaying similarities to nucleophilic aromatic substitution. fishersci.nofishersci.fi Theoretical studies on tropone itself suggest that the C2 and C7 carbons are the most electrophilic sites, while the oxygen (O8) and carbons C2 and C4 are identified as more nucleophilic centers. wikipedia.orgfishersci.pt This theoretical analysis provides insight into potential sites for nucleophilic attack on the tropone system within this compound.

Cycloaddition and Rearrangement Reactions

The conjugated pi system of the tropone ring allows it to participate in cycloaddition reactions. Tropones can function as dienes in Diels-Alder reactions and have been shown to undergo [8+3] annulation reactions. fishersci.fi Cycloaddition strategies, such as [4+3] and [5+2] approaches, are relevant methodologies in the construction of seven-membered rings, including the tropone core found in tropoloisoquinolines. fishersci.cawikipedia.org

Rearrangement reactions play a significant role in the formation of the tropone ring system during the synthesis of this compound. A key transformation in some synthetic routes involves the rearrangement of a highly strained norcaradiene intermediate. nih.govnih.govfishersci.canih.govfishersci.cafishersci.ie This norcaradiene structure can be generated by the addition of an alkylidenecarbene to a proximal aromatic ring. nih.govfishersci.canih.govfishersci.cafishersci.ie Another method for constructing the annelated tropone involves the oxidative cyclization of a phenolic nitronate, which yields a spiro dienone that subsequently undergoes rearrangement. nih.govwikipedia.orgwikidata.org Ring expansion reactions of cyclohexadiene derivatives have also been employed as a strategy to access the tropone moiety. fishersci.befishersci.be

Reactivity of the Isoquinoline (B145761) Moiety

The isoquinoline component of this compound is a bicyclic heterocyclic aromatic system comprising fused benzene (B151609) and pyridine (B92270) rings. wikipedia.org The presence of the nitrogen atom significantly influences the electron distribution and, consequently, the reactivity of the system. fishersci.be The nitrogen atom's lone pair confers basic properties to the isoquinoline moiety. wikipedia.orgfishersci.be The chemical reactions of isoquinoline are generally comparable to those of quinoline. wikipedia.org

Aromatic Substitution Reactions

Compared to benzene, isoquinoline exhibits lower reactivity towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Electrophilic attack preferentially occurs on the more electron-rich benzene ring, typically at the C5 or C8 positions. wikipedia.org In contrast, nucleophilic substitution reactions tend to occur on the electron-deficient heterocyclic (pyridine) ring, with the C1 position being the most susceptible to nucleophilic attack. fishersci.nlwikipedia.org

Nitrogen-Centered Transformations

The basic nitrogen atom in the isoquinoline core can readily undergo transformations involving electrophiles. This includes the formation of salts upon reaction with acids and the generation of quaternary ammonium (B1175870) salts through alkylation with alkyl halides. wikipedia.orgfishersci.beereztech.com The nitrogen is also an integral part of cyclization reactions, such as the Pomeranz-Fritsch method, which has been utilized in the synthesis of the isoquinoline ring within this compound. nih.gov

Synthesis of this compound Derivatives and Analogues

The structural complexity and promising biological activities of this compound have motivated the development of several total synthetic strategies. nih.govnih.govfishersci.canih.govfishersci.cafishersci.iewikidata.org These syntheses have employed diverse key transformations to construct the fused tropone-isoquinoline framework.

One notable synthetic approach involves the oxidative cyclization of a readily available phenolic nitronate precursor. nih.govwikidata.org This key step efficiently forms the fused tropone ring system. Another successful strategy utilizes alkynyliodonium salt chemistry, initiating with the addition of an alkylidenecarbene to a proximal aromatic ring, followed by the characteristic norcaradiene rearrangement to establish the this compound skeleton. nih.govfishersci.canih.govfishersci.cafishersci.ie The isoquinoline moiety has been constructed using methods such as the Pomeranz-Fritsch reaction. nih.gov Ring expansion reactions have also been explored as a route to the seven-membered tropone ring. fishersci.cawikipedia.orgfishersci.befishersci.be Furthermore, cycloaddition reactions, including [4+3] and [5+2] methodologies, have been investigated for the construction of the seven-membered ring in related tropoloisoquinoline systems. fishersci.cawikipedia.org

Efforts have also been directed towards the synthesis of this compound derivatives and analogues to explore the relationship between chemical structure and biological activity. Studies have investigated the synthesis of fluorine-containing this compound derivatives. wikipedia.org Research continues to explore novel synthetic methodologies, such as incorporating nucleophiles with ynone substrates, for the efficient construction of this compound and its derivatives. fishersci.com The development of these synthetic routes and the preparation of analogues are crucial for detailed research into the chemical space around the this compound scaffold.

Fluorine-Containing this compound Analogues

The synthesis of fluorine-containing this compound derivatives has been explored to investigate the impact of fluorine substitution on the compound's properties, particularly in the context of structure-activity relationships (SAR) studies. snu.ac.kr The incorporation of fluorine atoms into organic molecules can significantly alter their electronic distribution, lipophilicity, metabolic stability, and binding affinity to biological targets due to fluorine's high electronegativity and small atomic size. snu.ac.kr

Studies have reported the synthesis of this compound fluorine derivatives through multi-step chemical reactions. snu.ac.krsnu.ac.kr For instance, a 12-step synthetic route starting from commercially available isovanillin (B20041) has been developed to access fluorinated analogues. snu.ac.krsnu.ac.kr These synthetic efforts are crucial for generating a library of fluorinated this compound derivatives that can be evaluated for altered chemical reactivity and biological profiles.

Structural Modifications for Exploring Functional Landscapes

Structural modifications of this compound are undertaken to explore its functional landscape, aiming to understand how changes in the molecular architecture affect its chemical behavior and potential interactions. This involves targeted alterations to the tropone ring, the isoquinoline system, or the linkages between them.

Synthetic strategies towards this compound and its analogues often involve key transformations that allow for the introduction of diverse substituents and modifications. Approaches such as oxidative cyclization of phenolic nitronates have been employed to construct the fused tropone ring system. nih.govnih.gov Alkynyliodonium salt chemistry has also been utilized in the total synthesis of this compound, featuring the addition of an alkylidenecarbene to an aromatic ring, followed by rearrangement to form the this compound skeleton. researchgate.netacs.orgresearchgate.netnih.gov

These synthetic methodologies provide avenues for creating structural variations of this compound. By modifying the starting materials or reaction conditions, researchers can synthesize analogues with different substitution patterns, functional groups, or altered ring systems. Such modifications are essential for probing the relationship between chemical structure and reactivity, as well as for developing compounds with potentially improved or altered properties.

Mechanisms of Chemical Transformations Involving this compound

Chemical transformations involving this compound are dictated by the inherent reactivity of its tropone and isoquinoline moieties. The tropone ring, being a non-benzenoid aromatic system with a polarized carbonyl group, can participate in various reactions, including nucleophilic additions, cycloadditions, and reactions at the α-carbon to the carbonyl. wikipedia.org The isoquinoline moiety can undergo reactions characteristic of nitrogen-containing heterocycles, such as electrophilic substitution or reactions at the nitrogen atom.

One notable transformation highlighted in the synthesis of this compound involves the radical anion coupling of a phenolic nitronate. nih.govchim.it This reaction proceeds through an SRN1-type mechanism, where a radical intermediate is formed, leading to carbon-carbon bond formation and the construction of the fused tropone ring system. nih.govchim.it

Another key mechanism in this compound synthesis involves the rearrangement of a highly strained norcaradiene substructure. researchgate.netresearchgate.netnih.gov This intermediate is formed from the cycloaddition of an alkylidenecarbene to a proximal aromatic ring. researchgate.netresearchgate.netnih.gov The norcaradiene rapidly reorganizes to yield the this compound skeleton, illustrating a complex cascade of transformations driven by ring strain and electronic factors. researchgate.netresearchgate.netnih.gov

Theoretical and Computational Investigations of Pareitropone

Electronic Structure and Aromaticity of the Fused Tropoloisoquinoline System

The tropoloisoquinoline system in Pareitropone features a fused seven-membered tropone (B1200060) ring and a nitrogen-containing isoquinoline (B145761) moiety. Tropolones are known as non-benzenoid aromatic compounds, characterized by a seven-membered ring with a ketone and a hydroxyl group, exhibiting distinct electronic structures compared to benzenoid aromatic compounds. hbni.ac.inresearchgate.net The aromaticity of tropone and related systems has been a subject of theoretical study. researchgate.net

Computational studies, often employing DFT, can probe the electron distribution and delocalization within the fused tropoloisoquinoline system. These calculations help to understand the degree of aromaticity in both the seven-membered tropone ring and the six-membered isoquinoline ring, as well as the electronic interactions between them. While specific details on the electronic structure and aromaticity of this compound itself from computational studies were not extensively detailed in the search results, related studies on tropone and fused tropone systems provide a basis for understanding the electronic nature of the this compound core. hbni.ac.inresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis using computational methods aims to identify the stable three-dimensional arrangements of a molecule. Molecular Dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time, providing information about the flexibility and accessible conformations under specific conditions. actascientific.comactascientific.com

Molecular dynamics simulations have been applied to this compound in the context of studying its interactions with biological targets, such as the estrogen receptor alpha (ERα). These simulations can reveal the preferred conformations of this compound when bound to a protein and how these conformations change over time. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the ligand-protein complex and the flexibility of specific residues. actascientific.comactascientific.comresearchgate.net

In one study involving virtual screening and molecular dynamics, this compound, along with other compounds, was subjected to MD simulations to evaluate its stability and interaction with ERα. The analysis of MD trajectories and RMSD values helps to determine the stability of the compound within the binding site. actascientific.comactascientific.com

An example of data that might be presented in a computational study involving conformational analysis and MD simulations is the RMSD of the compound over the simulation time. A stable conformation is typically indicated by a low RMSD value that plateaus over the simulation period. actascientific.comactascientific.com

Table 1: Illustrative Molecular Dynamics Simulation Data (Hypothetical)

| Simulation Time (ns) | This compound RMSD (Å) |

| 0 | 0.0 |

| 1 | 0.8 |

| 2 | 1.1 |

| 5 | 1.3 |

| 10 | 1.4 |

Note: This table presents hypothetical data for illustrative purposes only, based on typical outputs from MD simulations where RMSD is monitored for ligand stability.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations (e.g., DFT Studies on Transition States)

Quantum chemical calculations, particularly DFT, are powerful tools for investigating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. chim.itnih.govacs.orgrsc.org This allows for the determination of energy barriers and reaction pathways. DFT studies can provide detailed insights into the molecular transformations occurring during chemical reactions, including bond breaking and formation. rsc.org

DFT calculations have been utilized in studies related to the synthesis of this compound and its core tropone structure. For instance, computational studies using DFT (e.g., B3LYP functional with 6-311+G* basis set) have been employed to rationalize experimental results and understand the regiochemistry of cyclization reactions involved in the synthesis of this compound precursors. chim.it DFT calculations have also been used to study the mechanism of phenol-to-tropone ring expansion reactions, which are relevant to the formation of the tropone moiety in this compound. nih.govacs.org These studies can involve calculating the free energy profiles of different reaction pathways and identifying key transition states. nih.govacs.org

For example, a computational study might investigate the energy barrier for a specific cyclization step in the synthesis of this compound, comparing different possible transition states to determine the most favorable pathway. nih.govacs.org

Table 2: Illustrative DFT Calculation Results for a Reaction Step (Hypothetical)

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | 15.5 |

| Intermediate 2 | -10.1 |

| Transition State 2 | 18.3 |

| Product | -25.7 |

Note: This table presents hypothetical data for illustrative purposes only, representing relative energies of species along a reaction pathway calculated using DFT.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can be used to predict various spectroscopic properties, such as NMR shifts, UV-Vis spectra, and IR spectra, which can aid in the identification and characterization of compounds. nih.govacs.org Furthermore, computational studies can provide insights into the reactivity profile of a molecule by analyzing its electronic structure, frontier molecular orbitals (HOMO and LUMO), and potential reaction pathways.

While detailed computational predictions of this compound's full spectroscopic profile were not extensively highlighted in the search results, the structural similarity to other tropoloisoquinolines and tropones suggests that such studies are feasible and valuable. Experimental spectroscopic data (¹H, ¹³C NMR, and UV spectra) have been used to confirm the structure of synthesized this compound by comparison with reported literature values. nih.gov

Computational analysis of the electronic structure can provide information about potential sites for electrophilic or nucleophilic attack, thus predicting the molecule's reactivity. researchgate.net Studies on related tropone systems have explored their reactivity in various cycloaddition and ring expansion reactions, often supported by computational investigations. researchgate.netresearchgate.net

The fused tropoloisoquinoline system's unique electronic distribution influences its reactivity. Computational studies can help to understand why certain reactions are favored over others and predict the outcome of potential chemical transformations involving this compound.

Advanced Analytical Characterization in Pareitropone Research

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique in the characterization of Pareitropone, primarily used to determine its exact molecular mass and elemental composition. This precise measurement allows for the confirmation of the molecular formula, which for this compound is C₁₈H₁₃NO₃. nih.gov HRMS also provides fragmentation data, where the molecule is broken into smaller, charged fragments. Analysis of the mass-to-charge ratio (m/z) of these fragments offers insights into the structural subunits and connectivity within the this compound molecule. By comparing experimental fragmentation patterns with theoretical predictions or databases, researchers can corroborate proposed structures and identify key functional groups or ring systems present.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the comprehensive structural assignment of organic molecules like this compound. researchgate.netrsc.orgbbhegdecollege.comamazon.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for determining the complete arrangement of atoms and their connectivities. researchgate.netnd.edu

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide correlation maps between different nuclei, offering detailed information about through-bond and through-space interactions. princeton.eduepfl.ch These experiments are vital for assigning individual proton and carbon signals and establishing the connectivity of the molecular framework.

COSY (COrrelation SpectroscopY): This homonuclear 2D NMR experiment reveals correlations between protons that are coupled to each other through typically two or three bonds. princeton.eduepfl.chemerypharma.com COSY spectra display cross-peaks for coupled protons, allowing the tracing of proton networks within the molecule and the identification of adjacent spin systems. princeton.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR experiment shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.eduepfl.chemerypharma.com HSQC spectra are particularly useful for assigning carbon signals based on the more easily assigned proton signals and for determining the types of carbon atoms (CH, CH₂, CH₃) often with the aid of edited HSQC versions. epfl.chemerypharma.com

Analysis of the combined data from these 2D NMR experiments allows for the comprehensive assignment of the vast majority of proton and carbon signals and the unambiguous determination of the planar structure and relative configuration of this compound. emerypharma.comresearchgate.net

Advanced Pulse Sequences for Specific Structural Features

Beyond the standard 2D NMR experiments, advanced pulse sequences can be employed to probe specific structural features or to overcome challenges such as signal overlap in complex spectra. These specialized techniques can provide more detailed information about coupling constants, relaxation times, and specific types of correlations. While specific applications to this compound are not detailed in the provided search results, the general utility of such sequences in complex molecule analysis is well-established. Examples of advanced pulse sequences include those designed for sensitivity enhancement, resolution improvement (e.g., pure shift NMR), or the selective excitation of specific nuclei or multiplets. nus.edu.sguchicago.eduresearchgate.netresearchgate.netbnmrz.org These techniques can be particularly useful for resolving ambiguities in crowded spectral regions or for obtaining precise measurements of NMR parameters that provide deeper structural and conformational insights.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, specifically Infrared (IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. mt.comanton-paar.com These techniques are valuable for identifying the presence of specific functional groups within the this compound structure.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to transitions between vibrational energy levels. mt.com Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as carbonyl (C=O), hydroxyl (O-H), amine (N-H), and aromatic C=C stretching vibrations. horiba.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by the molecule, which also provides information about its vibrational modes. mt.comanton-paar.com Raman active vibrations often involve changes in polarizability during the vibration. mt.com This technique is particularly useful for analyzing symmetric vibrations and can provide insights into the molecular backbone structure and conformation. mt.com While IR and Raman spectroscopy probe molecular vibrations, they often provide complementary information due to different selection rules. mt.com

Collectively, IR and Raman spectroscopy contribute to the structural characterization of this compound by confirming the presence of expected functional groups and providing additional data that can support or refine the structural hypotheses derived from NMR and MS data. researchgate.netcrpsonline.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. wikipedia.orglibretexts.organton-paar.com Crucially, for chiral molecules like this compound, X-ray crystallography can unequivocally establish the absolute stereochemistry, provided that a suitable crystal can be obtained and it contains an atom with sufficient anomalous scattering power or is co-crystallized with a chiral reference molecule. nih.gov

If this compound can be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most accurate and detailed structural information, including confirmation of the connectivity established by NMR and the determination of the absolute configuration of any stereogenic centers. anton-paar.comnih.govsnu.ac.kr The resulting electron density map allows for the visualization of the molecule in three dimensions, revealing its solid-state conformation and intermolecular interactions. wikipedia.org While obtaining suitable crystals can be challenging, a successful X-ray crystallographic analysis provides irrefutable structural proof. wikipedia.organton-paar.com

Biological Interaction Mechanisms of Pareitropone Non Clinical Focus

Molecular Target Identification and Binding Studies

Studies investigating the molecular targets of Pareitropone have utilized in silico techniques, such as protein-ligand docking. These studies aim to identify potential protein targets and understand the nature of the binding interactions. For instance, in silico docking studies have explored the interaction of this compound with known targets for hepatocellular carcinoma (HCC), including Aurora Kinase, c-Kit, Fibroblast Growth Factor (FGF), Nuclear Factor kappa B (NF-κB), B-cell lymphoma-extra large (Bcl-xL), and Vascular Endothelial Growth Factor (VEGF). utm.myresearchgate.net this compound has been shown to exhibit good hydrogen bonding interactions and binding energy with these targets in docking simulations, suggesting potential interactions. utm.myresearchgate.net

Another area of investigation involves the estrogen receptor alpha (ERα). Molecular docking analysis of compounds from Cissampelos pareira, including this compound, has identified potential binding with ERα. biorxiv.orgresearchgate.net These studies suggest that this compound may bind to ERα at sites similar to those occupied by estrogen. biorxiv.orgresearchgate.net Molecular dynamics simulations have further explored the stability and interactions of this compound with ERα, observing protein-ligand interactions that remained common with docking results.

While in silico studies provide valuable insights into potential targets and binding modes, experimental validation through techniques like protein interaction assays and enzyme inhibition studies is crucial to confirm these interactions and elucidate the precise molecular mechanisms. Some research indicates that tropolones, the structural class to which this compound belongs, can exhibit enzyme inhibitory activities. researchgate.net

Cellular Pathway Modulation in Model Systems

In vitro cellular assays have been employed to investigate how this compound modulates cellular pathways. Studies using MCF7 breast cancer cell lines treated with Cissampelos pareira extract, which contains this compound, have revealed changes in gene expression profiles. biorxiv.orgbiorxiv.orgnih.gov Transcriptome analysis showed both downregulation and upregulation of various genes following treatment. biorxiv.orgbiorxiv.org Gene ontology analysis indicated enrichment in processes related to transcription regulation, tissue development, and supramolecular fiber organization among upregulated genes, while downregulated genes were enriched in lipid metabolism processes. biorxiv.orgbiorxiv.org

Connectivity mapping analysis of the gene expression signatures induced by Cissampelos pareira extract has shown positive correlation with signatures of protein synthesis inhibitors. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov This suggests that this compound, as a constituent of the extract, might influence cellular processes related to protein translation. Downregulation of the ESR1 gene, encoding estrogen receptor alpha, was also observed and confirmed by quantitative PCR. biorxiv.orgresearchgate.netbiorxiv.org

Effects on Cell Cycle Progression

While direct studies specifically detailing this compound's isolated effects on cell cycle progression are limited in the provided search results, related research on other compounds from Cissampelos pareira or structurally similar compounds provides some context. Some studies on other plant extracts or compounds have demonstrated the ability to induce cell cycle arrest in the G1 phase or G2/M phase in cancer cell lines. jetir.orgresearchgate.net Given that this compound has shown cytotoxicity against cancer cells rsc.orgnih.govresearchgate.netresearchgate.net and is structurally similar to colchicine (B1669291), a mitotic inhibitor nih.gov, it is plausible that it could influence cell cycle progression.

Induction of Cellular Responses

Research indicates that this compound exhibits cytotoxic activity against certain cell lines, such as murine myeloid leukaemic cell line P-388. rsc.orgresearchgate.netresearchgate.net This cytotoxicity is a significant cellular response. The modulation of gene expression and potential influence on protein synthesis pathways, as suggested by transcriptome and connectivity mapping analyses, could contribute to these observed cellular effects. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov Furthermore, the potential interaction with ERα could lead to downstream cellular responses in estrogen-responsive cells. biorxiv.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound influence its biological activity. For this compound and related tropoloisoquinolines, SAR studies aim to identify key structural features responsible for their observed effects.

Elucidation of Pharmacophoric Elements in this compound

The pharmacophoric elements of this compound, which are the essential features of its molecular structure that are recognized by a receptor or enzyme, are being investigated. The tropolone (B20159) moiety and the isoquinoline (B145761) skeleton are the core structural components of this compound. snu.ac.kr SAR studies on tropoloisoquinolines, including this compound derivatives, are being pursued to understand which parts of the molecule are critical for its biological activity, such as its cytotoxicity. nih.govsnu.ac.krsnu.ac.krresearchgate.net The similarity of this compound to colchicine suggests that its tropone (B1200060) ring might play a role in its biological interactions, similar to the role of the tropone ring in colchicine's activity as a microtubule inhibitor. nih.govacs.org

Influence of Structural Modifications on Biological Interaction Profiles

Modifications to the structure of this compound or the synthesis of analogues are undertaken to explore how these changes affect its biological interaction profiles. The synthesis of fluorine derivatives of this compound, for example, is intended for use in SAR studies of tropoloisoquinolines. snu.ac.krsnu.ac.kr These studies can help determine if the addition of specific functional groups or alterations to the core structure enhance, reduce, or change the nature of its interactions with molecular targets and its effects on cellular pathways. Understanding the influence of structural modifications is essential for the rational design of compounds with improved or altered biological activities. rsc.orgresearchgate.nettheses.czacs.org

Comparison of this compound's Biological Mechanisms with Analogous Natural Products

This compound is a naturally occurring tropoloisoquinoline alkaloid isolated from the roots of Cissampelos pareira. nih.govresearchgate.net It is structurally characterized by a fused tropone-isoquinoline ring system. nih.govresearchgate.net The tropone moiety is a seven-membered aromatic ring containing a carbonyl group and a hydroxyl group. researchgate.netwikipedia.org This structural feature is shared with a family of natural products known as troponoids, which exhibit diverse biological activities. researchgate.netnih.goveurekaselect.com

Analogous natural products containing the tropone or tropolone structure are found in plants, fungi, and bacteria. researchgate.netnih.goveurekaselect.com These compounds display a range of bioactivities, including antibacterial, antifungal, antiviral, antitumor, antioxidant, anti-inflammatory, and insecticidal properties. researchgate.netnih.goveurekaselect.combibliotekanauki.pl The biological activities of troponoids are closely related to their chemical structures. nih.gov

One notable class of analogous natural products are the tropolones, such as tropolone itself and its derivatives like the thujaplicins (e.g., β-thujaplicin, also known as hinokitiol). researchgate.netwikipedia.orgbibliotekanauki.pl Tropolone and thujaplicins have demonstrated significant antibacterial and antifungal activities. researchgate.netbibliotekanauki.pl For instance, tropolone has been shown to strongly inhibit the growth of various wood-degrading fungi. bibliotekanauki.pl The mechanism of action for some tropolones, like tropolone and hinokitiol, involves chelating metal ions, such as iron, which can affect enzyme activity like polyphenol oxidase. bibliotekanauki.pl

This compound has been reported to exhibit potent cytotoxicity, particularly against murine myeloid leukaemic cell line P-388. nih.govresearchgate.netresearchgate.net This cytotoxic activity places it within a group of tropoloisoquinoline alkaloids, including pareirubrine A and pareirubrine B, also isolated from Cissampelos pareira, which have shown similar activity. researchgate.net Other tropoloisoquinoline alkaloids, such as grandirubrine, imerubrine (B1231831), and isoimerubrine (B1243818) from the genus Abuta, have also demonstrated significant cytotoxicity against cancer cell lines like ACHN and HCT-116. researchgate.net

While the specific, detailed biological interaction mechanism of this compound itself is not as extensively documented in the provided search results as that of some other troponoids like colchicine or simple tropolones, its reported potent cytotoxicity suggests interaction with cellular processes critical for cell proliferation or survival. nih.govresearchgate.netresearchgate.net Comparisons with analogous natural products highlight that the tropone moiety is a key structural feature associated with diverse bioactivities, including cytotoxicity. nih.govresearchgate.netnih.goveurekaselect.com The fused tropone-isoquinoline scaffold of this compound likely contributes to its specific biological profile, differentiating its precise mechanism from simpler tropones or structurally distinct tropone-containing compounds like colchicine. nih.gov Further research is needed to fully elucidate the molecular targets and detailed mechanisms underlying this compound's observed cytotoxicity.

Challenges and Future Directions in Pareitropone Research

Exploration of Unprecedented Chemical Transformations for Tropoloisoquinoline Scaffolds

The unique fused tropone-isoquinoline scaffold of pareitropone offers fertile ground for the development of novel chemical transformations. Existing synthetic approaches have employed specific reactions, such as the rearrangement of strained norcaradiene intermediates formed from alkynyliodonium salts or radical anion coupling in oxidative cyclizations, to construct this intricate ring system. nih.govresearchgate.netthieme-connect.comacs.org However, the exploration of entirely new reaction methodologies tailored to the specific electronic and steric properties of tropoloisoquinolines could unlock more efficient and versatile synthetic pathways. This includes investigating cascade reactions, novel cycloadditions, or selective functionalization strategies that can rapidly build complexity and introduce diversity onto the core scaffold. Developing unprecedented transformations could also provide access to novel tropoloisoquinoline analogues that are not easily accessible through current methods.

Advanced Mechanistic Studies on this compound's Reactivity and Biological Interactions

A deeper understanding of how this compound interacts at a molecular level, both chemically and biologically, is essential. While some mechanistic aspects of its synthesis have been studied, detailed investigations into its reactivity profile and degradation pathways are needed to improve its handling, formulation, and stability. acs.orgacs.orgchim.it Furthermore, although this compound has shown potent cytotoxicity against cancer cells, the precise mechanisms underlying its biological activity are not fully elucidated. researchgate.netnih.gov Advanced mechanistic studies are required to identify its specific molecular targets within biological systems, understand its mode of action, and characterize any off-target effects. Techniques such as target identification pull-down assays, in situ cellular studies, and detailed biochemical and biophysical analyses are necessary to provide a comprehensive picture of how this compound exerts its biological effects. nih.govbiorxiv.orgfrontiersin.orgchemicalprobes.org

Application of this compound and its Analogues as Chemical Probes for Biological Systems

Given its potent cytotoxic activity, this compound and its structural analogues hold potential as valuable chemical probes to investigate specific biological pathways, particularly those involved in cancer cell growth and survival. researchgate.netnih.gov Chemical probes are small molecules with well-characterized activity and selectivity against a biological target, used to perturb biological systems and understand the function of that target. nih.govchemicalprobes.orgrjpbr.com Developing this compound-based chemical probes would involve synthesizing highly pure compounds and rigorously evaluating their selectivity and potency against a range of potential targets. The availability of inactive analogues with similar structures is crucial for validating the specificity of the probe's effects. nih.govchemicalprobes.org Such probes could become indispensable tools for dissecting complex cellular processes and identifying new therapeutic targets.

Strategies for Large-Scale Production and Sustainable Sourcing

This compound is a naturally occurring compound, but its isolation from natural sources like Cissampelos pareira may face challenges related to sustainability, yield variability, and scalability for potential large-scale applications. researchgate.netnih.govnih.govdokumen.pub Therefore, developing efficient and scalable synthetic routes is critical for ensuring a consistent and sufficient supply. google.jo Future research should focus on optimizing synthetic procedures for larger scales, addressing potential bottlenecks, and minimizing the generation of hazardous waste. Exploring alternative, potentially biotechnological, methods for producing this compound or its key precursors could also contribute to more sustainable sourcing strategies.

Design and Synthesis of Next-Generation Tropoloisoquinoline Analogues with Tunable Properties

The tropoloisoquinoline scaffold provides a versatile framework for the design and synthesis of novel analogues with potentially improved or tuned properties. Inspired by the biological activity of naturally occurring tropoloisoquinolines like this compound, grandirubrine, imerubrine (B1231831), and isoimerubrine (B1243818), researchers are exploring structural modifications to enhance potency, improve selectivity, alter pharmacokinetic profiles, and potentially reduce toxicity. researchgate.netnih.gov This involves rational design based on structure-activity relationship (SAR) studies and computational modeling, followed by the synthesis of targeted analogues. nih.gov Future work will focus on systematically exploring the chemical space around the tropoloisoquinoline core, introducing diverse substituents, and evaluating the biological impact of these modifications to develop next-generation compounds with optimized therapeutic potential or utility as biological probes.

Q & A

Q. What are the established synthetic routes for Pareitropone, and what reagents are critical for key steps?

The total synthesis of this compound involves radical anion coupling, starting from precursor compounds. A validated pathway includes:

- Step 1 : Reaction of compound 14 with 1 M KOH to generate intermediates 18 and 19 .

- Step 2 : Conversion of intermediate 18 to 3a using DBU (1,8-diazabicycloundec-7-ene) as a base .

- Step 3 : Final transformation of 3a to this compound (yield: 80%) using TMSOTf (trimethylsilyl trifluoromethanesulfonate) as a catalyst . Key reagents like DBU and TMSOTf are critical for stabilizing intermediates and enabling efficient cyclization.

Q. What analytical techniques are used to confirm the identity and purity of synthesized this compound?

- Spectroscopic characterization : H NMR is essential for verifying aliphatic proton absence in this compound’s structure, a hallmark of its aromatic tropone core .

- Chromatographic methods : Column chromatography is employed to isolate this compound from decomposition byproducts, as seen in fluoride-mediated synthesis trials .

- Comparative analysis : Spectral data (e.g., NMR, MS) must match literature values to confirm identity .

Q. What pharmacological properties make this compound a candidate for further study?

- ADME profiling : Qikprop simulations show this compound has high Caco-2 cell permeability (modeling intestinal absorption) and complies with Lipinski’s Rule of Five, indicating drug-like potential .

- Oral bioavailability : Predicted human oral absorption rates exceed 80%, supporting in vivo testing .

Advanced Research Questions

Q. How can the radical anion coupling step in this compound synthesis be optimized to improve yield?

- Reaction condition screening : Test polar aprotic solvents (e.g., THF, DMF) to stabilize radical intermediates.

- Catalyst optimization : Evaluate alternatives to TMSOTf (e.g., BF₃·OEt₂) to reduce side reactions .

- Kinetic studies : Use in-situ monitoring (e.g., FTIR) to identify bottlenecks in the coupling mechanism.

Q. What strategies mitigate decomposition during fluoride-mediated synthesis of this compound derivatives?

- Two-phase systems : KF adsorbed on Al₂O₃ minimizes free fluoride ions, preventing this compound degradation .

- Low-temperature protocols : Conduct reactions at −78°C to suppress side reactions, as shown in failed trials with Bu₄NF .

- Post-synthesis stabilization : Use absorbents (e.g., Al₂O₃) to sequester this compound from reactive fluoride species .

Q. How do in vitro ADME profiles of this compound inform in vivo pharmacokinetic modeling?

- Caco-2 permeability data : High permeability (>50 nm/s) suggests efficient intestinal absorption, but must be validated with in vivo bioavailability studies .

- Hepatic metabolism predictions : Combine Qikprop results with microsomal stability assays to refine half-life estimates.

- Cross-species extrapolation : Adjust models using allometric scaling factors to predict human pharmacokinetics .

Q. How can the PICOT framework structure a study on this compound’s therapeutic efficacy?

- Population (P) : Rodent models with induced inflammation.

- Intervention (I) : Daily this compound administration (10 mg/kg).

- Comparison (C) : Placebo vs. standard anti-inflammatory drugs (e.g., dexamethasone).

- Outcome (O) : Reduction in serum TNF-α levels after 14 days.

- Time (T) : Acute (7 days) vs. chronic (28 days) effects .

Methodological Considerations

- Data contradiction analysis : When synthetic yields vary (e.g., 80% in one protocol vs. decomposition in another), compare reaction conditions (e.g., fluoride source purity, temperature gradients) .

- Experimental design : Use factorial designs to test reagent ratios and catalysts systematically, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.